2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Overview
Description
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a heterocyclic compound with the molecular formula C7H9N3O3 and a molecular weight of 183.17 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate typically involves the reaction of formamido pyrazole with ethyl formate under neutral or weakly basic conditions . The reaction is carried out in the presence of a solvent such as ethyl acetate, and the product is purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
- 5-Formamide-1-(2-formyloxyethyl)pyrazole
- 2-(5-Methyl-1H-pyrazol-1-yl)ethyl formate
Comparison: 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is unique due to its specific formamido and formate functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(5-formamidopyrazol-1-yl)ethyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNBFDFIEWMUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCOC=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566712 | |
Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116856-18-9 | |
Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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